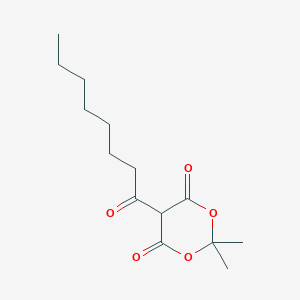

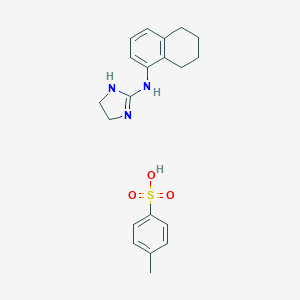

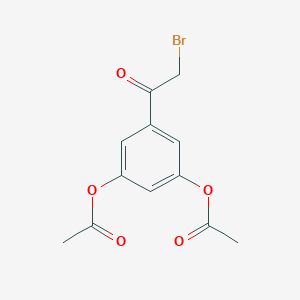

4-(4-氟苯基)-5-(羟甲基)-2,6-二(丙-2-基)吡啶-3-羧酸甲酯

描述

Synthesis Analysis

The synthesis of similar polysubstituted pyridines involves intricate reactions that result in nearly planar structures. These reactions often include steps that stabilize the molecule through intermolecular interactions such as C-H…O, C-H…F, and C-H…π interactions. One notable method for synthesizing related compounds involves domino 1,3-dipolar cycloaddition and elimination starting from pyridine-3-nitrile oxide and other specific substrates, serving as a scaffold for further functionalization (Ruano, Fajardo, & Martín, 2005).

Molecular Structure Analysis

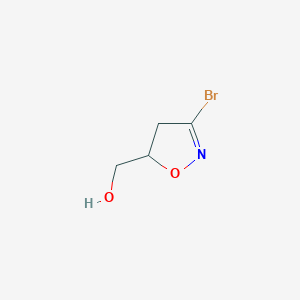

The molecular structure of compounds similar to Methyl 4-(4-fluorophenyl)-5-(hydroxymethyl)-2,6-di(propan-2-yl)pyridine-3-carboxylate often reveals nearly planar configurations stabilized by various intermolecular interactions. These structures do not exhibit significant aryl-aryl or π-π interactions, indicating the importance of hydrogen bonding and halogen interactions in stabilizing the molecular conformation (Suresh et al., 2007).

科学研究应用

分子结构和超分子聚集

多取代吡啶,包括与 4-(4-氟苯基)-5-(羟甲基)-2,6-二(丙-2-基)吡啶-3-羧酸甲酯密切相关的化合物,表现出有趣的分子结构,具有近乎平面的构型。这些结构由各种分子间相互作用稳定,例如 C-H...O、C-H...F 和 C-H...π 相互作用,这些相互作用对于超分子聚集至关重要。这种分子间相互作用和聚集可以在新材料的开发中成为基础,并在化学和材料科学的各个领域具有影响 (Suresh 等人,2007).

功能化化合物合成的支架

4-(4-氟苯基)-5-(羟甲基)-2,6-二(丙-2-基)吡啶-3-羧酸甲酯作为一种便利的支架,用于合成高度功能化的 3-吡啶-3-基异恶唑-5-羧酸衍生物和异恶唑环合杂环。这种多功能性在合成化学中对于创建各种化合物至关重要,这些化合物可能在制药、农业和材料科学中具有潜在应用 (Ruano, Fajardo & Martín, 2005).

配合物的合成和荧光性质的研究

4-(4-氟苯基)-5-(羟甲基)-2,6-二(丙-2-基)吡啶-3-羧酸甲酯的衍生物已被用于与镧系元素(如 Tb(III) 和 Eu(III))配位形成配合物。已经研究了这些配合物的荧光性质,结果表明某些取代基会削弱镧系元素配合物的荧光强度。此类研究在光学材料领域很有价值,并且可能在传感器、成像和照明中得到应用 (Rui-ren 等人,2006).

属性

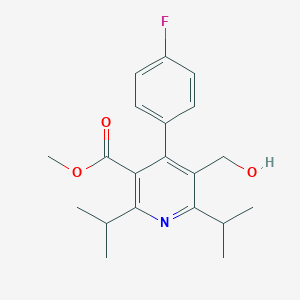

IUPAC Name |

methyl 4-(4-fluorophenyl)-5-(hydroxymethyl)-2,6-di(propan-2-yl)pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24FNO3/c1-11(2)18-15(10-23)16(13-6-8-14(21)9-7-13)17(20(24)25-5)19(22-18)12(3)4/h6-9,11-12,23H,10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDFDDQJLQHAQAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=C(C(=N1)C(C)C)CO)C2=CC=C(C=C2)F)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10621422 | |

| Record name | Methyl 4-(4-fluorophenyl)-5-(hydroxymethyl)-2,6-di(propan-2-yl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10621422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(4-fluorophenyl)-5-(hydroxymethyl)-2,6-di(propan-2-yl)pyridine-3-carboxylate | |

CAS RN |

202859-11-8 | |

| Record name | Methyl 4-(4-fluorophenyl)-5-(hydroxymethyl)-2,6-di(propan-2-yl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10621422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethanone, 1-[3,5-bis(phenylmethoxy)phenyl]-](/img/structure/B17108.png)

![3-[4-(2-Cyanoethylamino)butylamino]propanenitrile](/img/structure/B17128.png)